

# In-Depth Technical Guide: N-(2-Allyl-3-Methoxyphenyl)acetamide[1]

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## Compound of Interest

**Compound Name:** *N*-(2-allyl-3-methoxyphenyl)acetamide  
**CAS No.:** 340774-74-5  
**Cat. No.:** B515157

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## Executive Summary & Chemical Identity[1][2]

**N-(2-allyl-3-methoxyphenyl)acetamide** (CAS: 340774-74-5) is a specialized synthetic intermediate belonging to the class of ortho-allyl acetanilides.[1] It serves as a critical "privileged scaffold" precursor in the synthesis of 4-substituted indoles, dihydrobenzofurans, and fused tricyclic systems found in serotonin (5-HT) and melatonin (MT1/MT2) receptor modulators.[1]

Its structural uniqueness lies in the 1,2,3-trisubstitution pattern of the benzene ring.[1] The presence of an allyl group at position 2—sandwiched between the acetamido group (C1) and the methoxy group (C3)—creates a high-energy steric environment ideal for rapid, regioselective cyclization reactions.

## Chemical Identity Table[1]

Property	Specification
IUPAC Name	N-(3-methoxy-2-(prop-2-en-1-yl)phenyl)acetamide
CAS Number	340774-74-5
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	205.26 g/mol
SMILES	<chem>COc1cccc(NC(C)=O)c1CC=C</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

## Physicochemical Properties & Spectral signatures[1][3][5][6][8]

Understanding the spectral footprint of this compound is essential for validating the success of the Claisen rearrangement, which is the primary method of its formation.

### NMR Spectral Characteristics (Predicted/Typical)

The 1,2,3-substitution pattern breaks the symmetry of the parent meta-anisidine derivative, resulting in distinct splitting patterns.[1]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Amide NH:  
7.2–7.5 ppm (broad singlet).
  - Aromatic Ring (3H):
    - 7.15 ppm (t, J = 8.0 Hz, H-5).[1]
    - 6.80 ppm (d, J = 8.0 Hz, H-6).[1]

- 6.65 ppm (d, J = 8.0 Hz, H-4).[1]
- Allyl Group:[1]
  - Methine (-CH=):  
5.85–6.00 ppm (m, 1H).[1]
  - Terminal Alkenes (=CH<sub>2</sub>):  
5.00–5.15 ppm (m, 2H).
  - Benzylic Methylene (-CH<sub>2</sub>-):  
3.35–3.45 ppm (d, J = 6.0 Hz, 2H).[1] Note: This shift confirms the C-allyl linkage vs. O-allyl.
- Methoxy (-OCH<sub>3</sub>):  
3.82 ppm (s, 3H).[1]
- Acetyl (-COCH<sub>3</sub>):  
2.15 ppm (s, 3H).[1]

## Thermal Properties[1][2][5]

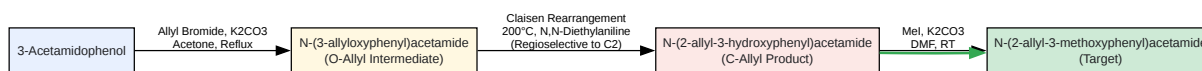
- Melting Point: Typically 80–105 °C (Dependent on purity and polymorph).
- Stability: Stable under ambient conditions; however, the terminal alkene is susceptible to oxidation over prolonged storage without antioxidants.[1]

## Synthesis & Reaction Engineering

The synthesis of **N-(2-allyl-3-methoxyphenyl)acetamide** is a classic application of the Aromatic Claisen Rearrangement, exploiting the thermodynamic drive to form a C–C bond.

## Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the transformation from 3-acetamidophenol to the target compound, highlighting the critical rearrangement step.



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Figure 1: Synthetic route via Claisen Rearrangement.[1] The rearrangement step establishes the critical C–C bond at the crowded C2 position.[1]

## Detailed Protocol

### Step 1: O-Allylation[1]

- Reagents: 3-Acetamidophenol (1.0 eq), Allyl bromide (1.1 eq), K<sub>2</sub>CO<sub>3</sub> (1.5 eq).[1]
- Solvent: Acetone or DMF.[1]
- Conditions: Reflux for 4–6 hours.[1]
- Outcome: Formation of the aryl allyl ether.[1]

### Step 2: Thermal Claisen Rearrangement (Critical Step)

This step requires high thermal energy to overcome the activation barrier for the [3,3]-sigmatropic rearrangement.[1]

- Method: The O-allyl intermediate is heated to 190–210 °C.
- Solvent: High-boiling solvent (e.g., N,N-diethylaniline) or solvent-free (neat).[1]
- Regioselectivity: The rearrangement can occur at C2 or C4/C6.[1] The C2 position (between the amino and hydroxyl groups) is sterically hindered but electronically favorable due to hydrogen bonding stabilization between the acetamide NH and the phenolic oxygen.
- Purification: Flash column chromatography is often required to separate the C2-allyl isomer from the C4/C6-allyl byproducts.[1]

### Step 3: O-Methylation[1]

- Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.
- Conditions: Standard Williamson ether synthesis conditions ( $K_2CO_3$ /DMF).
- Result: Locks the phenol as a methoxy group, yielding the target **N-(2-allyl-3-methoxyphenyl)acetamide**. [1]

## Applications in Drug Discovery[1][7][9][10]

This compound is a "gateway intermediate" for synthesizing fused heterocyclic rings. [1] The proximity of the nitrogen (position 1) and the alkene (position 2) allows for rapid cyclization.

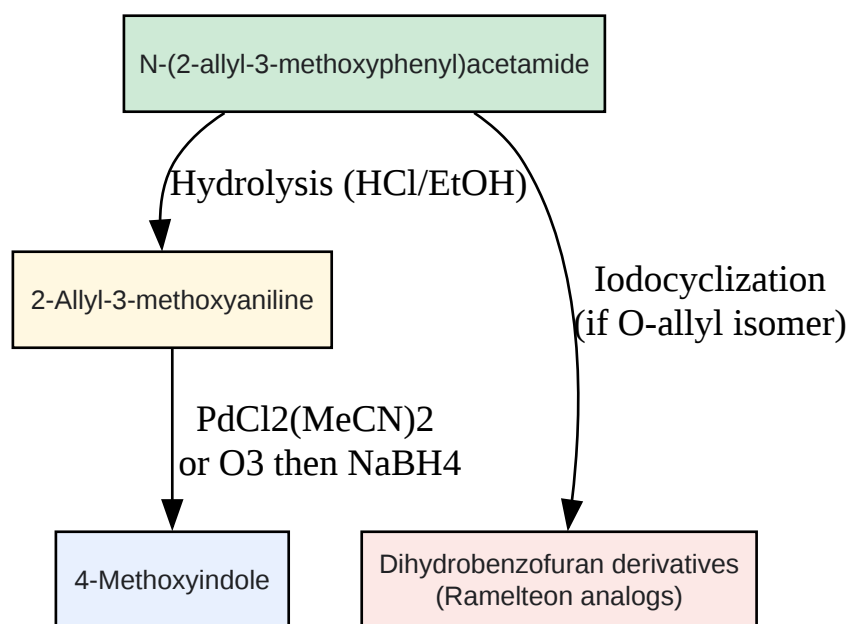
## Synthesis of 4-Methoxyindole

The most significant application is the synthesis of 4-methoxyindole, a scaffold found in numerous bioactive alkaloids and pharmaceuticals (e.g., Pindolol analogs, Mitragynine analogs). [1][2]

Mechanism:

- Hydrolysis: Removal of the acetyl group yields 2-allyl-3-methoxyaniline. [1]
- Cyclization:
  - Pd-Catalyzed (Heck-type): Intramolecular amination of the alkene. [1]
  - Ozonolysis/Reduction: Oxidative cleavage of the alkene to an aldehyde, followed by spontaneous condensation with the amine. [1]

## Cyclization Logic Diagram



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Figure 2: Divergent synthesis pathways. The compound serves as a branch point for Indole and Dihydrobenzofuran scaffolds.[1]

## Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I recommend the following safety protocols:

- Sensitization: Acetanilides can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.
- Storage: Store at 2–8 °C. The allyl group is prone to slow auto-oxidation; store under nitrogen if keeping for >3 months.[1]
- Validation: Always verify the C-allyl vs. O-allyl structure using NMR. The O-allyl ether (precursor) has a doublet at 4.5 ppm, while the C-allyl product (target) has a doublet at 3.4 ppm.[1] This is the definitive quality control check.

## References

- Claisen Rearrangement Methodology
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  - Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines or 2-halo-N-allylanilines.[1] *Journal of the American Chemical Society*, 113(17), 6689-6690.[1] [Link](#)
- Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Simple and Practical Synthesis of 4-Substituted Indoles. *Natural Product Communications*. (Contextual citation for the general route via 3-substituted anilines).
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## Sources

- 1. Acetamide, N-(2-methoxyphenyl)- [[webbook.nist.gov](http://webbook.nist.gov)]
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